6-methoxybenzofuran-2-carboxylic Acid

Vue d'ensemble

Description

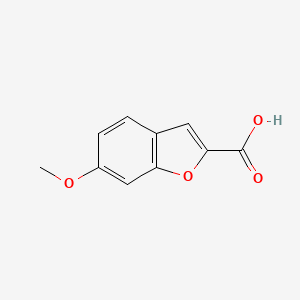

6-Methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H8O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The compound is characterized by a methoxy group (-OCH3) attached to the benzofuran ring at the 6th position and a carboxylic acid group (-COOH) at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxybenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with 2-hydroxy-4-methoxybenzaldehyde.

Formation of Intermediate: The starting material reacts with chloroacetic acid to form 2-(2-formyl-5-methoxyphenoxy)acetic acid.

Cyclization: This intermediate undergoes cyclization in the presence of acetic anhydride to yield 6-methoxybenzofuran.

Demethylation: The final step involves demethylation using sodium 1-dodecanethiolate to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective, scalable, and environmentally benign. The process typically involves the same synthetic steps as described above but optimized for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the benzofuran ring.

Applications De Recherche Scientifique

6-Methoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 6-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, studies have shown that the compound can upregulate the expression of bone morphogenetic protein 2 (BMP2), which promotes bone formation through the BMP2-ERK-ATF4 signaling pathway . This mechanism is particularly relevant in the context of developing treatments for osteoporosis.

Comparaison Avec Des Composés Similaires

6-Methoxybenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

6-Hydroxybenzofuran-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

6-Methoxybenzofuran: Lacks the carboxylic acid group.

8-Methoxypsoralen: Another benzofuran derivative with different biological activities, used in the treatment of skin diseases.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

6-Methoxybenzofuran-2-carboxylic acid (C10H8O4) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from recent studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a benzofuran core with a methoxy group at the 6-position and a carboxylic acid at the 2-position. The synthesis of this compound often involves rearrangement reactions of coumarins or other benzofuran derivatives under alkaline conditions, yielding various derivatives with potential biological activities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-methoxybenzofuran derivatives. For instance, compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancers. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzofuran ring can enhance activity. For example, derivatives with methoxy groups at the C-6 position demonstrated superior potency compared to those with substitutions at other positions .

Table 1: Anticancer Activity of 6-Methoxybenzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| I-9 | A549 (Lung) | 0.06 | High |

| 125 | MDA-MB-231 | 0.17 | Moderate |

| 32a | MV4-11 (Leukemia) | <0.01 | Very High |

Osteogenic Effects

Another notable biological activity is the promotion of bone formation. Research has shown that certain derivatives of 6-methoxybenzofuran can upregulate bone morphogenetic protein 2 (Bmp2) expression, leading to enhanced osteogenesis in aged mouse models . This suggests potential therapeutic applications in treating osteoporosis.

Case Study: Osteoporosis Treatment Using I-9

In a study involving aged C57 mice, the compound I-9 was administered to evaluate its effects on bone density. Results indicated that I-9 significantly improved vertebral bone density compared to control groups after four months of treatment. The bone mineral density (BMD) measurements confirmed that I-9 not only maintained but also enhanced bone status in older mice .

The mechanisms underlying the biological activities of 6-methoxybenzofuran derivatives are multifaceted:

- Antiproliferative Mechanism : The anticancer effects are believed to involve inhibition of key signaling pathways such as AKT and PLK1, leading to cell cycle arrest and apoptosis in cancer cells .

- Osteogenic Mechanism : The upregulation of Bmp2 and activation of downstream signaling pathways contribute to increased osteoblast activity and bone formation .

Safety Profile

While exploring the therapeutic potentials, it is essential to consider the safety profile of this compound. Reports indicate that it may cause skin irritation and serious eye damage upon exposure, necessitating careful handling in laboratory settings .

Propriétés

IUPAC Name |

6-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(10(11)12)14-8(6)5-7/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQELKSYGXWBQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358835 | |

| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-61-6 | |

| Record name | 6-Methoxy-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-methoxybenzofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the dianion of 6-methoxybenzofuran-2-carboxylic acid be used as a nucleophile in reactions with electrophiles like aldehydes?

A1: Unlike the dianions formed from 5- and 7-methoxybenzofuran-2-carboxylic acids, the dianion (14b) derived from this compound (13b) undergoes rapid ring opening before it can be trapped by electrophiles, even at very low temperatures []. This suggests that the 6-methoxy substituent on the benzofuran ring system has a significant impact on the stability and reactivity of the corresponding dianion. The exact reasons for this difference in reactivity are not fully elucidated in the paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.